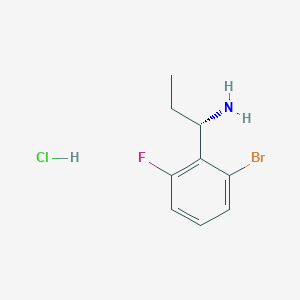

(R)-1-(2-Bromo-6-fluorophenyl)propan-1-amine hcl

Description

Properties

Molecular Formula |

C9H12BrClFN |

|---|---|

Molecular Weight |

268.55 g/mol |

IUPAC Name |

(1S)-1-(2-bromo-6-fluorophenyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C9H11BrFN.ClH/c1-2-8(12)9-6(10)4-3-5-7(9)11;/h3-5,8H,2,12H2,1H3;1H/t8-;/m0./s1 |

InChI Key |

WOIROJAYZFEBNB-QRPNPIFTSA-N |

Isomeric SMILES |

CC[C@@H](C1=C(C=CC=C1Br)F)N.Cl |

Canonical SMILES |

CCC(C1=C(C=CC=C1Br)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Bromo-6-fluorophenyl)propan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable phenyl derivative that has bromine and fluorine substituents.

Chiral Amine Introduction: The chiral amine group is introduced through a series of reactions, often involving chiral catalysts or chiral starting materials to ensure the desired stereochemistry.

Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Bromo-6-fluorophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The bromine and fluorine substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while substitution could replace the bromine or fluorine with other functional groups.

Scientific Research Applications

Pharmaceutical Research

The compound has been identified as a promising lead in pharmaceutical research due to its interactions with various biological targets, such as enzymes and receptors. The halogen substituents on the phenyl ring significantly influence the compound's reactivity, binding affinity, and specificity, making it suitable for drug development.

Case Studies

Several studies have demonstrated the efficacy of similar compounds in therapeutic settings:

- Neurodegenerative Disorders : Research has shown that selective inhibition of neuronal nitric oxide synthase using structurally related compounds can reverse hypoxia-induced effects in animal models, highlighting the potential therapeutic applications of (R)-1-(2-Bromo-6-fluorophenyl)propan-1-amine hydrochloride in neuroprotection .

- Opioid Receptor Modulation : A study focused on kappa opioid receptor antagonists revealed that modifications to similar structures resulted in favorable pharmacokinetic profiles, suggesting that (R)-1-(2-Bromo-6-fluorophenyl)propan-1-amine hydrochloride could also be explored for opioid-related therapies .

Medicinal Chemistry

In medicinal chemistry, (R)-1-(2-Bromo-6-fluorophenyl)propan-1-amine hydrochloride serves as a valuable scaffold for further modifications aimed at enhancing therapeutic efficacy.

The synthesis of (R)-1-(2-Bromo-6-fluorophenyl)propan-1-amine hydrochloride typically involves optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors are increasingly being utilized in industrial settings to improve production efficiency.

Mechanism of Action

The mechanism by which ®-1-(2-Bromo-6-fluorophenyl)propan-1-amine hydrochloride exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between the target compound and its analogs:

*Inferred formula (free base: C₉H₁₁BrFN; HCl adds 36.46 g/mol).

†Calculated based on free base (228.10 g/mol) + HCl (36.46 g/mol).

Key Observations:

Chain Length Variation : The butan-1-amine analog (MW 282.58) has an additional methylene group compared to the target compound, increasing hydrophobicity and molecular weight by ~13.12 g/mol .

Halogen Substitution: Replacing fluorine with chlorine (as in 2-(2-bromo-6-chlorophenyl)propan-1-amine) increases molecular weight by ~16.91 g/mol due to chlorine’s higher atomic mass.

Bromine Position : In (R)-1-bromo-3-phenylpropan-2-amine, bromine is on the alkyl chain rather than the phenyl ring. This drastically reduces molecular weight (214.10 vs. ~269.46) and modifies steric and electronic profiles .

Physicochemical and Functional Implications

- Electronic Effects : The 2-bromo-6-fluoro substitution on the phenyl ring creates a strong electron-withdrawing environment, which may influence aromatic electrophilic substitution reactions or binding affinity in biological targets. In contrast, the chloro analog () offers weaker electron withdrawal but greater steric bulk .

- Stereochemical Considerations : The R-configuration in the target compound and (R)-1-bromo-3-phenylpropan-2-amine () could lead to distinct interactions in chiral environments, though enantiomer-specific data are unavailable .

- Solubility and Stability: The HCl salt form improves aqueous solubility compared to free bases, a feature shared with Fluoxetine HCl (), though Fluoxetine’s trifluoromethyl-phenoxy group confers distinct pharmacokinetic properties .

Limitations and Data Gaps

- Physical Properties : Melting points, boiling points, and solubility data are unavailable for most compounds, limiting direct comparisons.

- Biological Activity: No evidence links the target compound to SSRI activity (unlike Fluoxetine) or other pharmacological effects.

Biological Activity

(R)-1-(2-Bromo-6-fluorophenyl)propan-1-amine hydrochloride is a chiral amine compound notable for its unique structural features, including a bromo and a fluoro substituent on the phenyl ring. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer therapy and neurotransmitter modulation.

Chemical Structure and Properties

The molecular formula of (R)-1-(2-Bromo-6-fluorophenyl)propan-1-amine HCl is C₉H₁₃BrF·HCl, with a molecular weight of approximately 266.54 g/mol. The presence of halogen atoms enhances its reactivity and biological activity, making it a candidate for various therapeutic applications.

Research indicates that this compound may interact with multiple biological targets, including neurotransmitter systems and cancer-related pathways. Its structural features suggest potential binding affinity to receptors involved in neurotransmission and cell proliferation.

Key Biological Activities:

- Antiproliferative Effects : Preliminary studies suggest that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, it has shown selective toxicity towards HCT116 colorectal cancer cells, which express the p53 tumor suppressor protein .

- Neurotransmitter Interaction : The compound's structural characteristics may allow it to modulate neurotransmitter systems, potentially impacting conditions such as depression or anxiety. This is evidenced by its interactions with receptors involved in dopaminergic and serotonergic signaling pathways .

- Inhibition of Protein Interactions : Studies have indicated that this compound can inhibit critical protein-protein interactions, such as those between p53 and MDM2, which are vital in cancer progression .

Case Studies

A study involving various analogs of this compound demonstrated its efficacy in inhibiting cell growth in human cancer cells. The compound was tested using the sulforhodamine B (SRB) assay, revealing a GI50 value of approximately 2.6 µM against HCT116 cells, indicating potent antiproliferative activity .

Additionally, molecular docking studies have predicted stable binding interactions with critical cellular targets, suggesting that the compound could be optimized for enhanced therapeutic efficacy .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine HCl | Chiral amine with a butanamine backbone | Different biological activity due to stereochemistry |

| 2-Bromoaniline | Contains a bromo group on an aniline structure | Lacks amine functionality; less reactivity |

| 4-Fluoroaniline | Fluoro group on an aniline structure | No bromo substituent; different reactivity profile |

| 3-Bromo-N-methylphenethylamine | Similar amine structure with different substitution | More complex side chain; varied biological activity |

The unique combination of both bromo and fluoro substituents along with the alkenyl amine functionality distinguishes (R)-1-(2-Bromo-6-fluorophenyl)propan-1-amine hydrochloride from these similar compounds, potentially enhancing its reactivity and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.